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Compound of Interest

Compound Name:
N-(4-Aminophenyl)-2-(4-

methylphenoxy)propanamide

CAS No.: 1016700-84-7

Cat. No.: B3072254

Get Quote

Introduction & Compound Overview
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a synthetic small molecule

characterized by a phenoxypropanamide scaffold linked to an aniline moiety. Its structural

features suggest potential biological activity in metabolic regulation (via Peroxisome

Proliferator-Activated Receptors, PPARs) or ion channel modulation.
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Property Detail

IUPAC Name
N-(4-Aminophenyl)-2-(4-

methylphenoxy)propanamide

Molecular Formula C₁₆H₁₈N₂O₂

Molecular Weight 270.33 g/mol

Solubility
Soluble in DMSO (>20 mg/mL), Ethanol; Poorly

soluble in water

Key Structural Motifs
Phenoxypropanamide (PPAR pharmacophore),

p-Aniline (reactive handle/H-bond donor)

Storage -20°C, desiccated, protected from light

Mechanism of Action (Hypothetical/SAR-Based)
Based on Structure-Activity Relationship (SAR) analysis:

PPAR Agonism: The 2-phenoxypropanamide core mimics the fibrate class of lipid-lowering

agents (e.g., Clofibrate), suggesting potential agonism of PPARα or PPARγ, regulating genes

involved in lipid metabolism (e.g., CPT1A, PDK4).

Ion Channel Modulation: Similar structural analogs (phenoxyalkyl amides) have been

implicated in blocking voltage-gated sodium channels (Nav) or modulating potassium

channels (KCNQ).

Preparation & Handling
Stock Solution Preparation
To ensure reproducibility, precise stock preparation is critical. The p-amino group is sensitive to

oxidation; use fresh DMSO.

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

Concentration: Prepare a 10 mM or 50 mM master stock.
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Calculation: To make 1 mL of 50 mM stock (MW 270.33), dissolve 13.52 mg of compound

in 1 mL DMSO.

Dissolution: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate in a water

bath at 37°C for 5 minutes.

Aliquoting: Dispense into amber microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-

thaw cycles.

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Cell-Based Assay Protocols
Protocol A: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the non-toxic concentration range (IC₅₀) prior to functional assays.

Materials:

Cell Line: HepG2 (Liver) or HEK293 (Kidney) – relevant for metabolic/toxicity screening.

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5%

CO₂.

Treatment:

Prepare serial dilutions of the compound in culture medium (0.1 µM to 100 µM).

Control: Vehicle control (DMSO matched, max 0.5%).

Add 100 µL/well. Incubate for 24h or 48h.

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate 3–4h at

37°C.
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Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read Absorbance at 570 nm (reference 630 nm).

Analysis: Plot % Viability vs. Log[Concentration] to calculate IC₅₀.

Protocol B: PPAR Nuclear Receptor Activation
(Luciferase Reporter Assay)
Objective: Assess the compound's ability to activate PPAR signaling (PPARα/γ).

Materials:

Reporter Plasmids: PPRE-Luc (Peroxisome Proliferator Response Element driving

Luciferase).

Expression Vector: Human PPARα or PPARγ expression plasmid.

Transfection Reagent: Lipofectamine 3000 or FuGENE HD.

Positive Control: Fenofibrate (PPARα) or Rosiglitazone (PPARγ).

Step-by-Step Protocol:

Transfection (Day 1):

Seed HEK293 cells in 96-well white-walled plates (20,000 cells/well).

Co-transfect with PPRE-Luc (100 ng) and PPAR-Expression Vector (10 ng).

Include Renilla luciferase (10 ng) for normalization.

Treatment (Day 2):

Remove transfection medium.

Add fresh medium containing N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide (1,

10, 50 µM).
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Include Positive Control (e.g., 10 µM Rosiglitazone) and Vehicle Control (DMSO).

Incubate for 18–24 hours.

Detection (Day 3):

Lyse cells using Passive Lysis Buffer (Promega Dual-Luciferase system).

Add Luciferase Assay Reagent (LAR II) and measure Firefly luminescence.

Add Stop & Glo® reagent and measure Renilla luminescence.

Data Analysis:

Calculate Relative Light Units (RLU) = Firefly / Renilla.

Normalize to Vehicle Control (Fold Induction).

Protocol C: Downstream Target Validation (Western
Blot)
Objective: Confirm functional impact on endogenous targets (e.g., CPT1A for PPARα).

Treatment: Treat HepG2 cells with the compound (at EC₈₀ from Reporter Assay) for 24–48h.

Lysis: Harvest cells in RIPA buffer + Protease/Phosphatase inhibitors.

Blotting:

Load 20–30 µg protein/lane.

Primary Antibodies: Anti-CPT1A (1:1000), Anti-PDK4 (1:1000), Anti-GAPDH (Loading

Control).

Detection: ECL Chemiluminescence. Expect upregulation of CPT1A if PPARα is activated.
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Figure 1: Proposed Mechanism of Action (PPAR
Activation)
The diagram below illustrates the hypothetical pathway where the compound enters the cell,

binds the PPAR nuclear receptor, heterodimerizes with RXR, and drives transcription of

metabolic genes.
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Caption: Hypothetical mechanism of action showing ligand binding to PPAR, heterodimerization

with RXR, and subsequent transcriptional activation of metabolic genes.

Figure 2: Experimental Workflow for Reporter Assay

Day 1: Seeding
& Transfection

(HEK293 + PPRE-Luc)

Day 2: Treatment
(Compound 1-50 µM)

24h Day 3: Lysis
& Luciferase Assay

18-24h Data Analysis
(Fold Induction vs DMSO)

Read Luminescence

Click to download full resolution via product page

Caption: Step-by-step workflow for the PPAR Luciferase Reporter Assay.

Data Analysis & Troubleshooting
Data Presentation
Summarize your dose-response data in the following format:

Concentrati
on (µM)

Log[Conc]
Firefly RLU
(Mean)

Renilla RLU
(Mean)

Normalized
Ratio

Fold
Induction

0 (DMSO) - 1500 5000 0.30 1.00

1.0 0.0 2200 4900 0.45 1.50

10.0 1.0 6000 4800 1.25 4.16

50.0 1.7 9500 4700 2.02 6.73

Troubleshooting Guide
Precipitation in Media: If the compound precipitates upon addition to media (cloudiness),

reduce the final concentration or increase the DMSO concentration (do not exceed 0.5%).

Sonicate the stock solution before use.

High Background/Toxicity: If Renilla signals drop significantly (>30%) in treated wells

compared to control, the compound is toxic. Lower the concentration range.
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No Activation: Ensure the cell line expresses the necessary co-factors (RXR). If using

HepG2 (endogenous PPARs), transfection of the receptor plasmid may still be required to

boost signal-to-noise ratio.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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